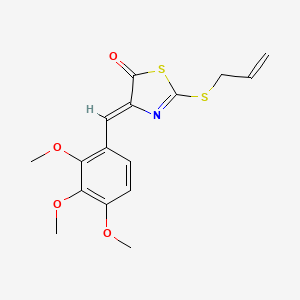
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ATMTB, is a thiazolone derivative that has been synthesized and studied for its potential biological and medicinal properties. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but studies suggest that it may act through various pathways. The compound has been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to the inhibition of their growth. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting its potential use as an anti-inflammatory and anticancer agent.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential antimicrobial, anti-inflammatory, and anticancer activities. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential toxicity and lack of specificity for certain targets. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One direction could be to further investigate the compound's mechanism of action and potential targets. This could lead to the development of more specific and effective therapies for various diseases. Another direction could be to explore the compound's potential use in combination therapies, as it has been shown to enhance the activity of certain antibiotics and anticancer agents. Additionally, further studies could be conducted to evaluate the safety and efficacy of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in animal models and clinical trials.
Synthesemethoden
The synthesis of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be achieved through a multi-step process involving the reaction of allylthiol with 2,3,4-trimethoxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thiosemicarbazide to yield the final product, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been the subject of various scientific studies due to its potential medicinal properties. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent. Studies have also shown that 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-8-22-16-17-11(15(18)23-16)9-10-6-7-12(19-2)14(21-4)13(10)20-3/h5-7,9H,1,8H2,2-4H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNSDOFLTYQEH-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)

![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)

![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)